1-Benzyl-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Benzyl-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and multiple methyl groups attached to a tetrahydroquinoline core
Preparation Methods
The synthesis of 1-Benzyl-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves several steps and can be achieved through different synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-chlorobenzyl chloride and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tetrahydroquinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Benzyl-4-(4-chlorophenyl)piperazine: Both compounds share a benzyl and chlorophenyl group but differ in their core structures, leading to different chemical and biological properties.
1-Benzyl-4-(4-chlorophenyl)-2-imino-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3-carbonitrile: This compound has a similar core structure but includes additional functional groups, resulting in distinct reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H26ClN |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinoline |
InChI |
InChI=1S/C25H26ClN/c1-24(2)18-25(3,20-13-15-21(26)16-14-20)22-11-7-8-12-23(22)27(24)17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3 |
InChI Key |
FAJJFIBJWHMGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1CC3=CC=CC=C3)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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